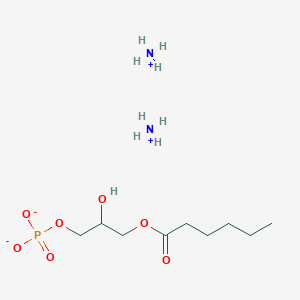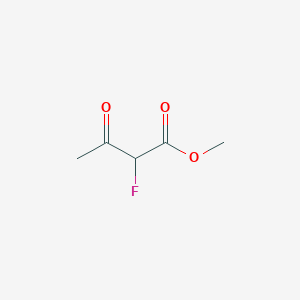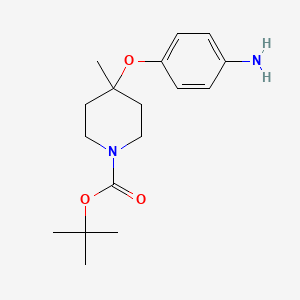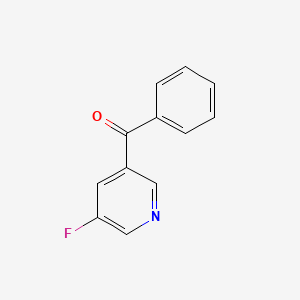
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid is an organic compound that features both bromoisobutyrate and phosphonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the selective bromination of an alkanoic acid in the presence of its acid halide, followed by esterification using an alcohol in the presence of an acidic catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine or phosphonic acid groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present.
Aplicaciones Científicas De Investigación
11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 11-(2-Bromoisobutyrate)-undecyl-1-phosphonic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromoisobutyrate and phosphonic acid groups. These functional groups can interact with molecular targets, leading to the formation of new bonds and the modification of existing structures.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromoisobutyrate: A similar compound used in atom transfer radical polymerization (ATRP) and other synthetic applications.
2-Bromoisobutyric acid: Another related compound with similar reactivity but lacking the phosphonic acid group.
Propiedades
Fórmula molecular |
C14H26BrO5P |
|---|---|
Peso molecular |
385.23 g/mol |
Nombre IUPAC |
11-(2-bromoprop-2-enoyloxy)undecylphosphonic acid |
InChI |
InChI=1S/C14H26BrO5P/c1-13(15)14(16)20-11-9-7-5-3-2-4-6-8-10-12-21(17,18)19/h1-12H2,(H2,17,18,19) |
Clave InChI |
XAWZAKUWAIYGRX-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12081852.png)


![6-[2-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12081865.png)



![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)

